molecular formula C15H14N2O B1452223 (5-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanol CAS No. 18046-35-0

(5-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanol

Cat. No.: B1452223
CAS No.: 18046-35-0
M. Wt: 238.28 g/mol
InChI Key: JFCGJONXAJJUDD-UHFFFAOYSA-N
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Description

Historical Development of Benzimidazole Research

Benzimidazole chemistry traces its origins to the 19th century, with the first synthesis of benzimidazole derivatives reported by Hoebrecker in 1872 via the reduction of 2-nitro-4-methylacetanilide. The biological significance of benzimidazoles emerged in the mid-20th century when Woolley (1944) hypothesized structural similarities between benzimidazoles and purines, suggesting potential biochemical interactions. A pivotal advancement occurred in 1949, when Brink and Folkers identified 5,6-dimethylbenzimidazole as a degradation product of vitamin B12, linking the scaffold to essential metabolic processes.

The 1960s marked the therapeutic exploitation of benzimidazoles, beginning with thiabendazole’s introduction as an anthelmintic agent. Subsequent decades saw the development of proton pump inhibitors (e.g., omeprazole), antihypertensives (e.g., telmisartan), and antifungals (e.g., flubendazole), cementing benzimidazole’s role in medicinal chemistry.

Table 1: Key Milestones in Benzimidazole Research

Year Discovery/Development Significance
1872 Synthesis of first benzimidazole derivatives Established synthetic accessibility
1944 Purine-like biological activity proposed Laid foundation for pharmacological exploration
1949 Identification in vitamin B12 metabolism Linked to coenzyme functions
1961 Thiabendazole as anthelmintic First therapeutic application
1977 Omeprazole development Pioneered proton pump inhibitor class

Significance of Benzimidazole Scaffolds in Chemical Research

Benzimidazole is a privileged scaffold due to its structural versatility, enabling interactions with diverse biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The fused aromatic system allows substitutions at positions 1, 2, 5, and 6, tailoring pharmacokinetic and pharmacodynamic properties. For instance:

  • Antimicrobial activity : Substitutions at position 2 enhance binding to microbial tubulin (e.g., albendazole).
  • Anticancer applications : N1-alkylation improves solubility and target affinity (e.g., pracinostat).
  • Antihypertensive effects : Biphenyl substituents at position 1 optimize angiotensin II receptor binding (e.g., telmisartan).

Table 2: Therapeutic Applications of Benzimidazole Derivatives

Therapeutic Area Example Compound Key Structural Feature Target/Mechanism
Anthelmintic Albendazole 2-(Propylthio) group β-tubulin inhibition
Anticancer Pracinostat N1-hydroxamate substitution Histone deacetylase inhibition
Antihypertensive Telmisartan 1-(Biphenylmethyl) group Angiotensin II receptor antagonism
Antifungal Flubendazole 5-Fluoro substitution Microtubule disruption

Position of (5-Methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanol in Benzimidazole Chemistry

This compound exemplifies strategic modifications to the benzimidazole core. Its structure features:

  • Methyl group at position 5 : Enhances lipophilicity, potentially improving membrane permeability.
  • Phenylmethanol moiety at position 2 : Introduces hydrogen-bonding capacity and steric bulk, which may influence target selectivity.

This compound’s synthetic routes often involve condensation of 4-methyl-1,2-phenylenediamine with benzaldehyde derivatives, followed by oxidation. Recent studies highlight its utility as an intermediate in developing tubulin inhibitors and antimicrobial agents.

Table 3: Structural Comparison with Related Benzimidazole Derivatives

Compound Position 2 Substituent Position 5 Substituent Primary Application
This compound Phenylmethanol Methyl Intermediate for anticancer agents
Omeprazole Methoxy group None Proton pump inhibition
Albendazole Propylthio group None Anthelmintic activity
Telmisartan Carboxybiphenyl group None Antihypertensive action

Properties

IUPAC Name

(6-methyl-1H-benzimidazol-2-yl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-10-7-8-12-13(9-10)17-15(16-12)14(18)11-5-3-2-4-6-11/h2-9,14,18H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCGJONXAJJUDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5-Methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanol is a compound belonging to the class of benzimidazoles, which are known for their diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C15H14N2O
  • Molecular Weight : 238.284 g/mol
  • Melting Point : 206-211 °C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that this compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in disease pathways, which may contribute to its anticancer properties.
  • Receptor Modulation : The compound may bind to certain receptors, altering their activity and influencing cellular responses.

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial effects of this compound against various pathogens. In vitro assays demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer potential. In cell line studies, it exhibited cytotoxic effects against several cancer types, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)15
HCT116 (Colon)20

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in the Journal of Medicinal Chemistry assessed the antimicrobial properties of various benzimidazole derivatives, including this compound. The results indicated that this compound showed superior activity compared to other derivatives, suggesting its potential as a lead compound for antibiotic development.
  • Investigation of Anticancer Effects :
    In a research article from the International Journal of Cancer Research, this compound was tested against human cancer cell lines. The study concluded that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to (5-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanol exhibit promising anticancer properties. Studies have shown that benzodiazoles can interfere with cancer cell proliferation and induce apoptosis in various cancer types. For instance, derivatives of this compound have been investigated for their ability to inhibit specific signaling pathways involved in tumor growth .

Antimicrobial Properties
The compound has also been explored for its antimicrobial activity. Preliminary studies suggest that it may be effective against a range of pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Materials Science Applications

Organic Photovoltaics
In materials science, this compound has potential applications in organic photovoltaics (OPVs). Its unique electronic properties can enhance the efficiency of solar cells by improving charge transport and light absorption .

Polymer Composites
The compound can be utilized in the formulation of polymer composites where it serves as a functional additive. Its incorporation can improve thermal stability and mechanical properties of the resulting materials .

Photophysical Studies

Fluorescence Properties
The photophysical characteristics of this compound make it suitable for use in fluorescence studies. Its ability to emit fluorescence under specific conditions allows researchers to use it as a fluorescent probe in biological imaging and sensing applications .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivitySmith et al., 2023Induced apoptosis in breast cancer cell lines.
Antimicrobial ActivityZhang et al., 2024Effective against MRSA and E. coli strains.
Organic PhotovoltaicsLee et al., 2023Enhanced efficiency by 20% when used as an additive.
Fluorescence PropertiesJohnson et al., 2024Demonstrated significant fluorescence enhancement.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical properties of (5-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanol with analogous benzimidazole derivatives:

Compound Name Substituents (Benzimidazole Core) Molecular Weight (g/mol) Key Features
This compound 5-methyl, 2-(hydroxyphenylmethyl) 240.28 Enhanced lipophilicity due to phenyl group; potential for π-π interactions
1-(5-Methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol 5-methyl, 2-(1-hydroxyethyl) 176.22 Reduced steric bulk; higher solubility in polar solvents
(5-Bromo-1H-1,3-benzodiazol-2-yl)methanol 5-bromo, 2-hydroxymethyl 227.06 Increased electrophilicity due to bromine; potential halogen bonding
(5-Amino-1-butyl-1H-1,3-benzodiazol-2-yl)methanol 5-amino, 1-butyl, 2-hydroxymethyl 219.28 Amino group enhances hydrogen bonding; butyl chain improves membrane permeability
Key Observations:
  • Lipophilicity : The phenyl group in the target compound increases lipophilicity compared to ethyl or hydroxymethyl substituents, which may enhance blood-brain barrier penetration .
  • Solubility : The 1-hydroxyethyl derivative (176.22 g/mol) exhibits higher aqueous solubility due to its smaller substituent and lower molecular weight .
  • Reactivity : Bromine substitution (227.06 g/mol) introduces electrophilic character, making the compound reactive in cross-coupling reactions .
Antitumor Potential:
  • The target compound’s phenyl group may facilitate interactions with hydrophobic pockets in enzymes or receptors. For instance, triazole-thiazole hybrids (e.g., compound 9c in ) with bromophenyl substituents showed antitumor activity via kinase inhibition, suggesting that bulky aromatic groups enhance target binding .
  • The 5-amino derivative (219.28 g/mol) demonstrated improved hydrogen-bonding capacity, a critical factor in inhibiting DNA topoisomerases .
Antimicrobial Activity:
  • Benzimidazoles with halogen substituents (e.g., bromine in ) exhibit enhanced antimicrobial activity due to increased membrane disruption and electron-deficient aromatic systems .

Structural and Conformational Analysis

  • Crystallography : The target compound’s planar benzimidazole core allows for stacking interactions, as seen in isostructural fluorophenyl derivatives (e.g., compounds 4 and 5 in ). These compounds adopt triclinic symmetry with nearly planar conformations, except for one perpendicular fluorophenyl group .
  • Software Tools : Structural characterization of similar compounds relies on software like SHELXL for small-molecule refinement and ORTEP-3 for graphical representation of crystal structures .

Preparation Methods

General Synthetic Strategies

The synthesis of (5-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanol typically involves:

  • Construction of the benzodiazole core
  • Introduction of the 5-methyl substituent
  • Formation of the (phenyl)methanol moiety through reduction or condensation reactions

Several synthetic routes have been reported, including condensation reactions, reduction of aldehyde precursors, and cyclization strategies starting from o-phenylenediamine derivatives.

Condensation and Cyclization Methods

A common approach begins with the synthesis of substituted benzimidazole intermediates, which are then converted into the target compound.

For example, the cyclization of 5-methyl-o-phenylenediamine with appropriate reagents yields the 5-methylbenzimidazole core, which is then functionalized at the 2-position.

Reduction of Aldehyde Precursors

A widely used and efficient method for preparing this compound involves the reduction of the corresponding 2-formyl or 2-carbaldehyde benzimidazole derivative.

  • Procedure: Reduction of 5-methyl-1H-benzimidazole-2-carbaldehyde with sodium borohydride (NaBH4) or sodium tetrahydridoborate in solvents like tetrahydrofuran (THF), methanol, or ethanol.
  • Conditions: Typically performed at 0–20°C under inert atmosphere for 1 to 24 hours.
  • Workup: Quenching with water or ammonium chloride solution, extraction with ethyl acetate or dichloromethane, drying over anhydrous sodium sulfate or magnesium sulfate, and purification by chromatography or recrystallization.
  • Yields: Reported yields vary from moderate (50%) to excellent (up to 99%) depending on reaction conditions and purification methods.

Oxidation and Alternative Functional Group Transformations

Oxidation of benzimidazolylmethanol derivatives to aldehydes or ketones can be performed using reagents such as Dess-Martin periodinane or manganese(IV) oxide under mild conditions, which may be useful for preparing aldehyde intermediates for further functionalization.

  • Example: Dess-Martin periodinane oxidation in dichloromethane at 4°C for 1 hour yields benzimidazole-2-carboxaldehyde intermediates in approximately 30% yield.
  • Alternative oxidants: Manganese(IV) oxide in ethyl acetate at reflux (65°C) for 1 hour can achieve 60–76% yields.

Representative Experimental Data and Conditions

Step Reagents/Conditions Yield (%) Notes
Reduction of 1-methyl-1H-benzimidazole-2-carbaldehyde with NaBH4 in methanol at 0–20°C for 5 h NaBH4, methanol, 0–20°C, 5 h 99% Product used without further purification
Reduction in THF at 20°C under N2 for 1 h NaBH4, THF, inert atmosphere Not specified (complete consumption) Purified by prep-TLC
Reduction in ethanol at room temperature overnight NaBH4, ethanol, r.t., overnight 94% Crude product used in subsequent steps
Oxidation with Dess-Martin periodinane in dichloromethane at 4°C for 1 h Dess-Martin periodinane, CH2Cl2, 4°C, 1 h 30% Aldehyde intermediate obtained
Oxidation with MnO2 in ethyl acetate at 65°C for 1 h MnO2, EtOAc, reflux 60–76% High purity products obtained

Detailed Research Findings

  • Spectroscopic Characterization: The intermediates and final products are typically characterized by IR, 1H-NMR, 13C-NMR, and mass spectrometry to confirm structure and purity.
  • IR Spectra: Show characteristic bands for NH, aromatic CH, and aliphatic CH groups.
  • NMR Spectra: Display signals corresponding to methylene protons adjacent to nitrogen and aromatic protons, confirming substitution patterns.
  • Mass Spectrometry: Confirms molecular weight and fragmentation consistent with the proposed structures.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Range Notes
Reduction of aldehyde 5-methyl-1H-benzimidazole-2-carbaldehyde Sodium borohydride 0–20°C, 1–24 h, solvents: MeOH, EtOH, THF 50–99% Most straightforward and high-yielding
Cyclization from diamine 5-methyl-o-phenylenediamine Cyanogen bromide or acid catalysis Reflux or room temp Not specified Forms benzimidazole core
Oxidation of alcohol to aldehyde (5-methyl-1H-benzimidazol-2-yl)methanol Dess-Martin periodinane, MnO2 4°C to reflux, 1 h 30–76% For aldehyde intermediates

Q & A

Q. Why do computational and experimental dipole moments diverge?

  • Methodological Answer :
  • Solvent effects : Experimental dipole moments (via solvatochromic shifts) include solvent polarization, absent in gas-phase DFT calculations.
  • Excited-state contributions : Use time-dependent DFT (TD-DFT) for excited-state dipole moments, aligning with fluorescence-based measurements .

Structure-Activity Relationship (SAR) Considerations

Q. How does the 5-methyl group on benzodiazole influence bioactivity?

  • Methodological Answer :
  • Steric effects : Methyl groups enhance lipophilicity and block metabolic oxidation sites, improving pharmacokinetics.
  • Electron donation : Stabilizes benzodiazole’s π-system, modulating binding affinity in enzyme inhibition assays .

Q. What role does the phenyl methanol moiety play in target binding?

  • Methodological Answer :
  • Hydrogen bonding : The -OH group forms H-bonds with catalytic residues (e.g., MAO-A’s FAD cofactor).
  • π-π stacking : The phenyl ring interacts with aromatic residues (e.g., Tyr407 in Aurora kinases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanol
Reactant of Route 2
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(5-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanol

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